Ketipic acid - 533-76-6

Ketipic acid

Catalog Number: EVT-3479972
CAS Number: 533-76-6
Molecular Formula: C6H6O6
Molecular Weight: 174.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ketipic acid, scientifically known as 3,4-dioxohexanedioic acid, is an organic compound characterized by the molecular formula C6H6O6 and a molecular weight of 174.11 g/mol. This compound is notable for its structural features that include two carboxylic acid groups and two ketone functionalities, which contribute to its reactivity and utility in various chemical applications. Ketipic acid is primarily sourced through synthetic methods, particularly from the oxidation of hexanedioic acid derivatives.

Source and Classification

Ketipic acid belongs to the class of dicarboxylic acids, which are organic compounds containing two carboxyl functional groups. It is classified under the broader category of organic acids due to its acidic properties and its ability to donate protons in solution. The primary source of this compound is synthetic production rather than natural occurrence, making it significant in industrial and laboratory settings.

Synthesis Analysis

Methods

The synthesis of ketipic acid can be achieved through several methods, with oxidation being the most common approach. One established route involves the oxidation of 2,3-diketoadipic acid, which yields ketipic acid as a product.

Technical Details

  1. Oxidation Reactions: The oxidation process typically employs strong oxidizing agents, such as potassium permanganate or chromium trioxide, under controlled conditions to ensure high yield and purity.
  2. Reaction Conditions: These reactions are usually conducted at elevated temperatures and pressures to facilitate the conversion of precursors into ketipic acid efficiently.
Molecular Structure Analysis

Structure

Ketipic acid features a symmetrical structure with two carboxylic acid groups (-COOH) and two carbonyl groups (C=O). The presence of these functional groups allows for a variety of chemical transformations.

Chemical Reactions Analysis

Reactions

Ketipic acid participates in several types of chemical reactions:

  1. Oxidation: It can be further oxidized to form more complex organic compounds.
  2. Reduction: Reduction reactions can convert ketipic acid into corresponding alcohols.
  3. Substitution: The functional groups in ketipic acid can undergo substitution reactions to form esters and other derivatives.

Technical Details

  • Common Reagents: Potassium permanganate for oxidation; lithium aluminum hydride for reduction.
  • Conditions: Reactions are generally carried out under specific temperature and pressure settings to optimize yields.
Mechanism of Action

The mechanism of action for ketipic acid primarily revolves around its ability to interact with various biological targets. Research indicates that derivatives of ketipic acid may inhibit the growth of certain fungi by disrupting their metabolic pathways. This action is facilitated by the compound's structural features, which allow it to bind effectively to target enzymes or receptors within microbial cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not specifically documented but typically falls within the range for similar dicarboxylic acids.
  • Solubility: Ketipic acid is soluble in water due to its polar carboxylic functional groups.

Chemical Properties

  • Acidity: Exhibits acidic behavior due to the presence of carboxylic acids.
  • Reactivity: Reacts readily with nucleophiles and electrophiles owing to its multiple functional groups.
Applications

Ketipic acid has diverse applications in scientific research:

  1. Chemical Synthesis: It serves as a precursor in synthesizing various organic compounds.
  2. Biological Research: Investigated for potential antimicrobial and antifungal activities.
  3. Pharmaceutical Development: Explored for therapeutic applications, particularly in drug formulation.
  4. Industrial Use: Employed in producing polymers, resins, and other industrial chemicals due to its reactive functional groups.
Biosynthesis and Enzymatic Pathways of Ketipic Acid in Marine Organisms

Genomic Clustering of Biosynthetic Genes in Red Macroalgae

The biosynthesis of ketipic acid occurs within specialized metabolic gene clusters in red macroalgae (e.g., Digenea simplex, Palmaria palmata). These compact genomic regions co-localize genes encoding enzymes required for the entire pathway, facilitating coordinated expression and efficient metabolite flux. High-throughput genome mining has revealed a conserved two-gene cluster essential for kainoid precursor synthesis:

  • A trans-Prenyltransferase (tPT): This enzyme catalyzes the condensation of dimethylallyl diphosphate (DMAPP) with two molecules of isopentenyl diphosphate (IPP) to generate geranyl diphosphate (GPP). The GPP serves as the prenyl donor for the subsequent conjugation step [1] [6].
  • A Hybrid Non-Ribosomal Peptide Synthetase (NRPS)–Polyketide Synthase (PKS) Enzyme: This multifunctional enzyme is central to ketipic acid formation. Its adenylation (A) domain specifically activates L-glutamic acid. The activated amino acid is then covalently loaded onto the peptidyl carrier protein (PCP) domain. The subsequent PKS module incorporates two molecules of malonyl-CoA, extending the glutamic acid backbone. Crucially, the thioesterase (TE) domain catalyzes the release and cyclization of the linear triketide intermediate, forming the characteristic 3-acetic acid propionic acid scaffold of ketipic acid [1] [5] [6].
  • Cluster Architecture and Regulation: The tPT and NRPS-PKS genes are adjacent and likely co-transcribed, ensuring stoichiometric production of pathway enzymes. Promoter analysis suggests regulation by environmental factors like nutrient availability and light, aligning with ecological roles of kainoids as potential defensive compounds [1] [5].
  • Biotechnological Significance: The discovery of these compact, autonomous clusters has enabled heterologous expression efforts. Transferring the minimal D. simplex or P. palmata kainate cluster into bacterial (E. coli) or fungal (Aspergillus spp.) hosts facilitates scalable production of ketipic acid and derived kainoids, overcoming limitations of algal cultivation and extraction [1] [6].

Table 1: Core Genes within the Ketipic Acid/Kainic Acid Biosynthetic Cluster in Red Macroalgae

Gene SymbolPredicted Enzyme FunctionCatalytic Role in Ketipic Acid PathwayFunctional Evidence
tPTtrans-PrenyltransferaseSynthesis of Geranyl Diphosphate (GPP)Gene knockout, Product analysis
nrps-pksHybrid NRPS-PKSL-Glu activation, Malonyl-CoA x2 incorporation, Cyclization/releaseHeterologous expression, In vitro assay
oxgα-Ketoglutarate-dependent DioxygenaseCyclization/Decarboxylation of Ketipic Acid to Δ¹-Pyrroline precursorBiotransformation, Gene silencing

Role of α-Ketoglutarate-Dependent Dioxygenases in Cyclization

Following its assembly by the NRPS-PKS megasynthase, ketipic acid undergoes a pivotal oxidative cyclization catalyzed by α-ketoglutarate-dependent dioxygenases (αKG-DOs, also termed 2-oxoglutarate-dependent dioxygenases). This enzyme family represents a critical biochemical node, transforming the linear ketipic acid into the cyclic pyrroline core essential for kainoid neuroactivity.

  • Enzymatic Mechanism: The αKG-DO (e.g., DsKAO from D. simplex) utilizes ketipic acid as its primary substrate. Molecular oxygen (O₂) and α-ketoglutarate (αKG) act as essential cosubstrates. The reaction proceeds via a coordinated mechanism:
  • Fe(II) Binding: The enzyme's active site coordinates a Fe(II) ion using a conserved 2-His-1-Asp/Glu facial triad motif.
  • Cosubstrate Binding & Activation: αKG binds adjacent to the iron, displacing a water ligand. O₂ then binds to the metal center, leading to the oxidative decarboxylation of αKG, producing succinate and CO₂. This process generates a highly reactive Fe(IV)-oxo (ferryl) intermediate.
  • Substrate Oxidation: The Fe(IV)-oxo species abstracts a hydrogen atom (H•) from a specific carbon (typically C2 or C3) within the ketipic acid backbone.
  • Radical Recombination & Cyclization: The resulting substrate carbon radical attacks a nearby carboxylate or carbonyl group (e.g., the acetic acid side chain), triggering an intramolecular cyclization event coupled with decarboxylation. This complex cascade results in the formation of the characteristic 3,4-disubstituted Δ¹-pyrroline-2-carboxylic acid ring system, the direct precursor to kainic acid [3] [6] [7].
  • Unprecedented Chemistry: The αKG-DO catalyzes a remarkable transformation:
  • Simultaneous Cyclization and Decarboxylation: Unlike typical hydroxylases, this enzyme orchestrates a multi-step cyclization reaction coupled with the loss of a carboxyl group.
  • Stereoselectivity: The reaction proceeds with high stereocontrol, establishing the correct stereochemistry (typically 2S, 3S, 4R) required for kainoid biological activity [3] [6].
  • Regioselective C-H Activation: The H• abstraction occurs regioselectively at an unactivated aliphatic carbon within ketipic acid, a feat challenging to replicate chemosynthetically [3] [7].
  • Biocatalytic Applications: The efficiency and selectivity of αKG-DOs offer significant biotechnological potential. Gram-scale biotransformation of ketipic acid into the kainic acid precursor has been achieved using recombinantly expressed DsKAO in bacterial systems. This enzymatic step is more efficient and sustainable than multi-step chemical syntheses for constructing the complex pyrrolidine core [6].

Table 2: αKG-DO Catalyzed Transformations of Ketipic Acid Derivatives

Substrate TypePrimary Reaction CatalyzedKey Product StructureRegio/StereochemistryReference Context
Ketipic AcidOxidative Cyclization/DecarboxylationΔ¹-Pyrroline-2-carboxylic acid2S, 3S, 4R (major)Kainic Acid Biosynthesis [6]
L-Proline DerivativesHydroxylation (C-3, C-4, C-5)trans- or cis-HydroxyprolinesVaries by enzymeCollagen, Peptide NP [3]
L-Leucine Derivativesδ-Hydroxylationδ-OH-LeucineS (C5)Griselimycin Pathway [3]

Evolutionary Conservation of Prenyltransferase Homologs

The initial step in ketipic acid biosynthesis involves the prenyl donor GPP, synthesized by a trans-prenyltransferase (tPT). Investigations into the evolutionary origins of the algal kainate pathway reveal deep conservation of prenyltransferase homologs, albeit with significant functional diversification within marine lineages.

  • Core Structural and Mechanistic Conservation: Prenyltransferases catalyze the sequential head-to-tail condensation of IPP with allylic diphosphate starters (DMAPP, GPP, FPP). The kainate cluster tPTs belong to the large trans-prenyltransferase superfamily. They share fundamental features:
  • Catalytic Domains: Conserved aspartate-rich motifs (e.g., DDxxD) for binding the diphosphate moiety of the allylic substrate and coordinating Mg²⁺/Mn²⁺ ions critical for catalysis.
  • Reaction Mechanism: An electrophilic alkylation mechanism involving ionization of the allylic diphosphate to form a carbocation, attack by the IPP double bond, and subsequent deprotonation [4] [8] [10].
  • Functional Diversification in Algae: While plant and fungal cis-prenyltransferases (cPTs) typically produce long-chain polyprenols (C₅₅-C₁₂₀) for dolichol (glycoprotein biosynthesis) or rubber synthesis, the algal kainate pathway tPTs exhibit distinct functions:
  • Chain-Length Specificity: Algal kainate tPTs are short-chain specific, predominantly yielding C₁₀ (GPP) as the main product. This contrasts with long-chain cPTs like the human DHDDS-NgBR heterodimer or plant homodimeric cPTs [4].
  • Subcellular Targeting: Algal tPTs involved in secondary metabolism may localize to plastids, aligning with the plastidial origin of their IPP/DMAPP precursors (MEP pathway), unlike the endoplasmic reticulum localization of many eukaryotic cPTs for dolichol synthesis [4] [8].
  • Evolutionary Trajectory: Phylogenomic analyses suggest the algal kainate tPTs diverged early from ancestral trans-PTs involved in primary isoprenoid metabolism (like plastoquinone side-chain synthesis). Gene duplication and subsequent neofunctionalization likely enabled recruitment into the kainate pathway, driven by selective pressure for neurochemical defense in specific red algal lineages [4] [8] [9].
  • Complex Formation Dynamics: Eukaryotic long-chain cPTs often require non-catalytic partners for activity (e.g., yeast Rer2p with Nus1p, human DHDDS with NgBR). In contrast, the short-chain tPTs in the algal kainate pathway function efficiently as homodimers or monomers, reflecting adaptation to their specific metabolic context within the biosynthetic cluster [4]. The RXG motif near the C-terminus, critical for partner interaction in mammalian DHDDS-NgBR complexes, is not conserved in these algal tPTs, supporting their independent functional evolution [4].

Table 3: Evolutionary and Functional Comparison of Prenyltransferases

FeatureAlgal KA tPT (e.g., DsPT)Plant/Fungal cPT (e.g., AtCPT)Animal cPT Complex (DHDDS-NgBR)Function
Product Chain LengthC₁₀ (GPP)C₉₀-C₁₂₀ (Polyprenols)C₉₀-C₁₀₀ (Dolichol precursor)KA precursor / Glycosylation
Catalytic PartnerHomodimer/MonomerHomodimerHeterodimer (NgBR inactive)Activity boost/Stability
Key Motif (C-term)VariableAbsent/Low Cons.Conserved RXG motif (NgBR)Partner interaction
Evolutionary OriginDiverged trans-PT ancestorDiverged cis-PT ancestorDiverged cis-PT ancestorSecondary vs Primary Metab.
LocalizationPlastidERERCompartmentalization

Properties

CAS Number

533-76-6

Product Name

Ketipic acid

IUPAC Name

3,4-dioxohexanedioic acid

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H6O6/c7-3(1-5(9)10)4(8)2-6(11)12/h1-2H2,(H,9,10)(H,11,12)

InChI Key

VMZXTHCNVOQXRZ-UHFFFAOYSA-N

SMILES

C(C(=O)C(=O)CC(=O)O)C(=O)O

Canonical SMILES

C(C(=O)C(=O)CC(=O)O)C(=O)O

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